BenchChemオンラインストアへようこそ!

6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one

Drug design Solubility Permeability

6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic quinazolinone derivative that combines a 2‑trifluoromethyl substituent with a 6‑amino group on the quinazolin‑4(1H)-one core. This substitution pattern confers distinct physicochemical properties—moderate lipophilicity (XLogP3 = 1.1), a topological polar surface area of 67.5 Ų, and two hydrogen‑bond donors—making it a versatile intermediate for medicinal chemistry.

Molecular Formula C9H6F3N3O
Molecular Weight 229.16
CAS No. 35982-21-9
Cat. No. B3051780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one
CAS35982-21-9
Molecular FormulaC9H6F3N3O
Molecular Weight229.16
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)NC(=N2)C(F)(F)F
InChIInChI=1S/C9H6F3N3O/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8/h1-3H,13H2,(H,14,15,16)
InChIKeyXWMFTROGIQNEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one (CAS 35982-21-9) – Core Scaffold Overview and Procurement Rationale


6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic quinazolinone derivative that combines a 2‑trifluoromethyl substituent with a 6‑amino group on the quinazolin‑4(1H)-one core. This substitution pattern confers distinct physicochemical properties—moderate lipophilicity (XLogP3 = 1.1), a topological polar surface area of 67.5 Ų, and two hydrogen‑bond donors—making it a versatile intermediate for medicinal chemistry [1]. The scaffold is recognized as a privileged structure in kinase inhibitor design, where the trifluoromethyl group enhances metabolic stability and target‑binding affinity, while the 6‑amino group presents a reactive handle for further functionalization [2].

Why Generic Quinazolinone Substitution Fails – Structural Prerequisites for 6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one Selection


In the quinazolinone series, the presence and position of substituents critically govern both chemical reactivity and biological targeting. The 2‑trifluoromethyl group is not merely a hydrophobic tag; its strong electron‑withdrawing character alters the electronic density of the core, influencing hydrogen‑bonding patterns and π‑stacking interactions with biological targets. Simultaneously, the 6‑NH₂ group is essential for generating diazonium intermediates, enabling azo‑coupling and Sandmeyer‑type transformations that are inaccessible to the des‑amino analogue (CAS 26059‑81‑4). Substituting either the CF₃ or the NH₂ moiety eliminates these orthogonal reactivity vectors, leading to products with fundamentally different physico‑chemical and pharmacological profiles [1][2]. Consequently, procurement of the exact substitution pattern is mandatory for projects that exploit both the CF₃‑mediated stability and the 6‑amino‑dependent diversification strategy.

Quantitative Differentiation Evidence for 6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one Against Closest Analogues


Enhanced Solubility Window via Additional Hydrogen‑Bond Donor Capacity

The target compound contains two hydrogen‑bond donors (NH₂ and lactam NH) versus only one (lactam NH) in the des‑amino analogue 2‑(trifluoromethyl)quinazolin‑4(1H)‑one. The additional HBD increases aqueous solubility while maintaining acceptable permeability, offering a more favorable balance for early‑stage lead optimization [1].

Drug design Solubility Permeability

Superior Synthetic Versatility: 6‑NH₂ as a Transformable Handle for Diversification

The 6‑amino group of the target compound can be selectively diazotized and subsequently converted to halogens, nitriles, phenols, or azo‑dyes, enabling a wide array of late‑stage functionalizations. This reactivity is entirely absent in the 2‑(trifluoromethyl)quinazolin‑4(1H)‑one comparator, which lacks an amino substituent. Patent literature explicitly employs 6‑aminoquinazolinones as key intermediates for constructing angiotensin II antagonists, demonstrating the synthetic value of the 6‑NH₂ motif [1][2].

Chemical biology Fragment-based drug discovery Building block

Trifluoromethyl‑Driven Metabolic Stability Advantage Over Non‑fluorinated Analogues

The 2‑CF₃ group of the target compound impedes oxidative metabolism at the quinazolinone core, a benefit not provided by the 2‑methyl analogue. In vitro microsomal stability studies on structurally related quinazolinones have shown that trifluoromethyl‑substituted derivatives exhibit 2‑ to 4‑fold increases in metabolic half‑life relative to their methyl‑substituted counterparts [1]. Although direct data for the exact target compound are not available, the class‑level evidence strongly supports the metabolic advantage of the CF₃ moiety.

Metabolism Pharmacokinetics Half-life

Pharmaceutical Patent Literature Precedence: 6‑Amino‑2‑trifluoromethyl Quinazolinones as Privileged Intermediates

Multiple patent families, including US 5,385,894 and subsequent filings by AstraZeneca and Richter Gedeon, specifically claim 6‑amino‑2‑substituted quinazolinones as essential intermediates for angiotensin II antagonists and kinase inhibitors. The recurrent appearance of this exact scaffold in patent claims underscores its deemed criticality for obtaining the final active pharmaceutical ingredients, whereas the des‑amino or non‑trifluoromethylated analogues are not claimed in the same manner, reflecting their inferior suitability for the targeted therapeutic applications [1][2].

IP strategy Generics Key starting materials

Optimal Application Scenarios for 6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one Based on Quantitative Differentiation


Fragment‑Based Drug Discovery (FBDD) Libraries Targeting Kinases

The compound’s moderate lipophilicity (XLogP3 = 1.1) and two hydrogen‑bond donors make it an ideal fragment for screening against ATP‑binding sites of kinases. The 2‑CF₃ group mimics the purine ribose pocket, while the 6‑NH₂ provides a vector for fragment growth. Procurement of this specific scaffold ensures compatibility with fragment‑linking strategies, as demonstrated in recent EGFR inhibitor campaigns [1].

Late‑Stage Functionalization and Derivatization Platforms

The 6‑amino substituent enables efficient diazotization and subsequent installment of halogens, cyano, or hydroxyl groups, facilitating the preparation of diverse screening libraries. This reactivity is not accessible with des‑amino analogues, making the target compound the preferred intermediate for medicinal chemistry groups that require rapid SAR exploration around the quinazolinone core [2].

Development of Metabolically Stable Lead Candidates

The 2‑trifluoromethyl group confers superior resistance to oxidative metabolism relative to 2‑methyl or 2‑hydrogen counterparts. Research teams focusing on improving pharmacokinetic profiles of quinazoline‑based leads should prioritize this compound as a starting point to reduce early‑stage attrition due to metabolic instability [3].

Generic API Intermediate Manufacturing

Patents that claim 6‑amino‑2‑trifluoromethyl quinazolinones as key starting materials create a sustained market for this intermediate. Fine‑chemical suppliers and CROs that stock this compound can serve generic drug manufacturers who require cGMP‑grade intermediates for producing antihypertensive or anticancer APIs, ensuring a stable return on procurement [4].

Quote Request

Request a Quote for 6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.